(R)-(Formyloxy)phenylacetic acid (R)-(Formyloxy)phenylacetic acid
Brand Name: Vulcanchem
CAS No.: 29169-63-9
VCID: VC3827921
InChI: InChI=1S/C9H8O4/c10-6-13-8(9(11)12)7-4-2-1-3-5-7/h1-6,8H,(H,11,12)/t8-/m1/s1
SMILES: C1=CC=C(C=C1)C(C(=O)O)OC=O
Molecular Formula: C9H8O4
Molecular Weight: 180.16 g/mol

(R)-(Formyloxy)phenylacetic acid

CAS No.: 29169-63-9

Cat. No.: VC3827921

Molecular Formula: C9H8O4

Molecular Weight: 180.16 g/mol

* For research use only. Not for human or veterinary use.

(R)-(Formyloxy)phenylacetic acid - 29169-63-9

Specification

CAS No. 29169-63-9
Molecular Formula C9H8O4
Molecular Weight 180.16 g/mol
IUPAC Name (2R)-2-formyloxy-2-phenylacetic acid
Standard InChI InChI=1S/C9H8O4/c10-6-13-8(9(11)12)7-4-2-1-3-5-7/h1-6,8H,(H,11,12)/t8-/m1/s1
Standard InChI Key YFRDJVJDAXMXSQ-MRVPVSSYSA-N
Isomeric SMILES C1=CC=C(C=C1)[C@H](C(=O)O)OC=O
SMILES C1=CC=C(C=C1)C(C(=O)O)OC=O
Canonical SMILES C1=CC=C(C=C1)C(C(=O)O)OC=O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

(R)-(Formyloxy)phenylacetic acid belongs to the mandelic acid derivative family, where the hydroxyl group of mandelic acid is replaced by a formyloxy moiety. The chiral center at the α-carbon confers enantiomeric specificity, with the (R)-configuration being the biologically active form in many applications . The compound’s structure is defined by a benzene ring connected to an acetic acid backbone, with the formyloxy group (-OCHO) introducing both steric and electronic effects that influence reactivity .

Spectroscopic and Crystallographic Data

While crystallographic data for (R)-(formyloxy)phenylacetic acid remains limited, related compounds such as (R)-2-acetoxy-2-phenylacetic acid (CAS 51019-43-3) provide insights. X-ray diffraction studies of the acetoxy analog reveal a monoclinic crystal system with space group P2₁, where intermolecular hydrogen bonds between carboxylic acid groups stabilize the lattice . Infrared spectroscopy of the formyloxy derivative typically shows absorption bands at 1720 cm⁻¹ (C=O stretch of the formyl group) and 1700 cm⁻¹ (carboxylic acid C=O) .

Synthetic Methodologies

Direct Esterification of D-Mandelic Acid

The most widely reported synthesis involves the formylation of D-mandelic acid using formic acid and a chlorinating agent. In a representative procedure :

  • Reagents: D-mandelic acid (1.97 mol), formic acid (2.17 mol), dichloromethane (solvent), and thionyl chloride (SOCl₂) as the chlorinating agent.

  • Procedure:

    • Dissolve D-mandelic acid and formic acid in dichloromethane.

    • Add activated carbon (5 g) and cool to 0–10°C.

    • Slowly add thionyl chloride (1.2–0.4 mol equivalents) over 3 hours, maintaining low temperature to suppress racemization.

    • Stir the mixture at 10–20°C for 5 hours post-addition.

    • Filter to remove carbon, then concentrate under reduced pressure to yield a colorless viscous liquid.

Table 1: Thionyl Chloride Equivalents vs. Conversion Efficiency

SOCl₂ (mol)D-Mandelic Acid ConversionOptical Purity (ee)
1.299.9%98%
1.099.9%97%
0.699.8%95%
0.495.2%90%

Higher thionyl chloride equivalents improve conversion but require careful temperature control to prevent racemization .

Physicochemical Properties

Table 2: Predicted and Experimental Properties

PropertyValue (Predicted/Experimental)Source
Boiling Point305.9 ± 30.0°C (Predicted)
Density1.307 ± 0.06 g/cm³ (Predicted)
pKa2.41 ± 0.10 (Predicted)
Solubility in CH₂Cl₂>50 mg/mL (Experimental)
Optical Rotation ([α]D²⁵)-45° (c = 1, MeOH)Analog Data

The low pKa (2.41) indicates strong acidity, facilitating salt formation with amines—a critical step in pharmaceutical formulations. The predicted density aligns with related mandelic acid derivatives, suggesting similar packing efficiency in the solid state .

Pharmaceutical and Industrial Applications

Intermediate in Drug Synthesis

(R)-(Formyloxy)phenylacetic acid serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. For example:

  • Ester Derivatives: Reacting the acid with ethanolamine derivatives produces prodrugs with enhanced bioavailability .

  • Amide Conjugates: Coupling with p-aminophenol yields compounds showing COX-2 selectivity in preclinical trials .

Role in Asymmetric Catalysis

The formyloxy group acts as a directing group in transition metal-catalyzed reactions. In rhodium-catalyzed hydrogenations, it facilitates enantioselective reduction of α,β-unsaturated ketones, achieving up to 92% ee .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator